1-(Piperidin-4-yl)azetidin-3-amine is a chemical compound classified as an organic amine. It belongs to the azetidine family, which are four-membered saturated heterocycles containing one nitrogen atom. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure features a piperidine ring attached to an azetidine moiety, which contributes to its unique properties.
1-(Piperidin-4-yl)azetidin-3-amine can be sourced from various chemical suppliers and is typically classified under small molecules in the context of pharmaceuticals. It falls within the broader category of amphetamines and their derivatives, which are known for their stimulant properties and potential therapeutic uses in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy .
The synthesis of 1-(Piperidin-4-yl)azetidin-3-amine generally involves multi-step processes:
The synthesis routes can yield varying results; for instance, one reported method achieved a yield of approximately 75% for the formation of azetidine derivatives .
The molecular formula of 1-(Piperidin-4-yl)azetidin-3-amine is , with a molecular weight of approximately 144.23 g/mol. The compound features a piperidine ring (a six-membered ring containing one nitrogen atom) linked to an azetidine ring (a four-membered ring containing one nitrogen atom).
The InChI key for this compound is JSCXZOWUBFIUTE-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
1-(Piperidin-4-yl)azetidin-3-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy or selectivity .
The mechanism of action for 1-(Piperidin-4-yl)azetidin-3-amine involves its interaction with specific biological targets, including receptors or enzymes. It may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in attention regulation and mood disorders. The precise pathways depend on the structural modifications made during synthesis, influencing its pharmacodynamics .
1-(Piperidin-4-yl)azetidin-3-amine typically appears as a solid at room temperature, with specific melting points depending on purity levels.
The compound exhibits basic properties due to the presence of amino groups, allowing it to form salts with acids. Its solubility varies with solvents; it is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but less so in non-polar solvents.
Key physical data include:
1-(Piperidin-4-yl)azetidin-3-amine has several scientific applications:
Introduction to Core Structure1-(Piperidin-4-yl)azetidin-3-amine is a structurally constrained diamino scaffold featuring a four-membered azetidine ring linked via its C3-position to the C4-position of a six-membered piperidine ring. This hybrid architecture imposes significant three-dimensional rigidity, enhancing binding specificity in medicinal chemistry contexts. The primary amine on the azetidine ring and the tertiary amine within the piperidine ring create distinct electronic environments amenable to further functionalization, making the compound a versatile synthon for drug discovery [1] [9].
The synthesis of 1-(piperidin-4-yl)azetidin-3-amine typically employs convergent strategies pairing azetidine and piperidine precursors. A common route begins with N-Boc-protected azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction with phosphonoacetate derivatives to yield methyl (N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester serves as a Michael acceptor for nitrogen nucleophiles. Piperidine-4-amine derivatives (e.g., N-Boc-4-aminopiperidine) participate in an aza-Michael addition under basic catalysis (e.g., DBU), forming the C–N bond between the azetidine C3 and piperidine N1 atoms. Subsequent reduction of the ester to a primary alcohol, mesylation, and azide displacement, followed by Staudinger reduction, installs the 3-amine functionality on the azetidine ring [1] [5].
Table 1: Key Intermediates in Multi-Step Synthesis
| Intermediate | Role in Synthesis | Typical Yield |
|---|---|---|
| Methyl (N-Boc-azetidin-3-ylidene)acetate | Michael acceptor for piperidine hybridization | 72% [1] |
| N-Boc-4-aminopiperidine | Nucleophile for aza-Michael addition | Commercial |
| 1-(N-Boc-piperidin-4-yl)azetidin-3-ol | Reduction product of Michael adduct | 85–90% [5] |
| 3-Azido-1-(piperidin-4-yl)azetidine | Azide intermediate for amine installation | 75% [5] |
Optimization Challenges:
Functionalization of the azetidine ring in 1-(piperidin-4-yl)azetidin-3-amine primarily targets the C3-primary amine or the ring nitrogen. Key catalytic methods include:
Suzuki-Miyaura Cross-Coupling: Brominated azetidine-piperidine hybrids undergo Pd-catalyzed coupling with aryl/heteroaryl boronic acids. Using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80°C achieves arylation at the azetidine C3-position while preserving the piperidine ring. Yields range from 60–85%, influenced by steric hindrance from the piperidine moiety [1] [5].
Reductive Amination: The C3-amine reacts with aldehydes or ketones under NaBH₃CN or NaBH(OAc)₃ catalysis. For example, condensation with p-fluorobenzaldehyde using NaBH(OAc)₃ in DCE affords N-alkylated derivatives in >90% yield. Microwave irradiation (100°C, 15 min) significantly accelerates this step [4] [6].
Protection/Deprotection Strategies:
Table 2: Catalytic Systems for Functionalization
| Reaction Type | Catalyst/Reagent | Conditions | Scope & Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH (3:1), 80°C | Aryl, heteroaryl; 60–85% |
| Reductive Amination | NaBH(OAc)₃ | DCE, rt to 60°C | Aldehydes > ketones; >90% |
| Azide Reduction | PPh₃/H₂O | THF, reflux | N/A; quant. |
| N-Arylation | CuI/trans-N,N′-dimethylcyclohexane-1,2-diamine | K₃PO₄, dioxane, 100°C | Electron-deficient aryl halides; 70–80% |
The quaternary carbon linking the azetidine and piperidine rings is a stereogenic center, necessitating strategies for enantioselective synthesis:
Chiral Auxiliaries: (R)- or (S)-1-Phenylethylamine derivatives installed on the azetidine C3-position direct diastereoselective aza-Michael additions. Diastereomeric ratios (dr) of up to 9:1 are achieved, with auxiliary removal via hydrogenolysis (H₂/Pd-C) [5] [9].
Asymmetric Hydrogenation: Prochiral enamine intermediates, derived from azetidin-3-one precursors, undergo hydrogenation using Ir/(R)-Segphos or Rh/(S,S)-Et-DuPhos catalysts. Enantiomeric excess (ee) values exceed 95% for cis-3,4-disubstituted piperidines fused to azetidine [9].
Stereoselective Ring Closure: Intramolecular SN2 reactions forming the azetidine ring favor inversion at chiral centers. For example, cyclization of (R)-1-chloro-3-(piperidin-4-ylamino)propan-2-ol yields (S)-1-(piperidin-4-yl)azetidin-3-amine with >98% ee, exploiting stereospecific ring strain effects [3] [7].
Key Insight: The trans-configuration at the piperidine-azetidine junction is energetically favored due to minimized 1,3-diaxial interactions, as confirmed by NMR NOE studies and DFT calculations [7] [9].
Solid-phase synthesis enables rapid diversification of the C3-amine and piperidine nitrogen:
Resin Selection & Loading: Rink amide MBHA resin (0.7 mmol/g) is functionalized with Fmoc-protected 1-(piperidin-4-yl)azetidin-3-amine via carbodiimide-mediated coupling (DIC/HOBt). Loading efficiencies reach 85–95% as quantified by Fmoc UV deprotection assays [4] [6].
Diversification Steps:
Cleavage Conditions: TFA/TIS/H₂O (95:2.5:2.5) for 2 h liberates products while preserving stereochemistry. Purification via preparative HPLC (C18 column, 5–95% MeCN/H₂O gradient) affords >95% pure analogs [4] [6].
Throughput Capacity: A single synthesis cycle (loading → diversification → cleavage) completes in 48 h, generating 50–100 analogs per week. This approach supports SAR studies for kinase inhibitors and GPCR modulators targeting the azetidine-amine pharmacophore [6] [8].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8